molecular formula C21H15ClN2O3S B12274485 2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile

2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridine-3-carbonitrile

Cat. No.: B12274485
M. Wt: 410.9 g/mol
InChI Key: QJYXTKSVTGJPGM-UHFFFAOYSA-N
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Description

2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of benzodioxole, pyridine, and methoxyphenyl groups

Preparation Methods

The synthesis of 2-{[(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-6-(4-METHOXYPHENYL)PYRIDINE-3-CARBONITRILE typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which is then chlorinated. The chlorinated benzodioxole is reacted with a thiol to introduce the sulfanyl group. This intermediate is then coupled with a methoxyphenyl-substituted pyridine derivative under specific conditions to yield the final product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .

Properties

Molecular Formula

C21H15ClN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

2-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C21H15ClN2O3S/c1-25-16-5-2-13(3-6-16)18-7-4-14(10-23)21(24-18)28-11-15-8-19-20(9-17(15)22)27-12-26-19/h2-9H,11-12H2,1H3

InChI Key

QJYXTKSVTGJPGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC3=CC4=C(C=C3Cl)OCO4

Origin of Product

United States

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